molecular formula C13H12N4O2S B5428979 3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid

3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid

Cat. No. B5428979
M. Wt: 288.33 g/mol
InChI Key: JQYYGIOJVHJDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid, also known as MTIP, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. MTIP is a novel and potent inhibitor of the G-protein coupled receptor, CXCR4, which is involved in various physiological and pathological processes. In

Mechanism of Action

3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid exerts its effects by binding to the CXCR4 receptor and inhibiting its function. CXCR4 is a G-protein coupled receptor that plays a critical role in various physiological and pathological processes, such as immune cell trafficking, hematopoiesis, and cancer metastasis. By inhibiting CXCR4, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been shown to inhibit the expression of various genes and proteins that are involved in cancer metastasis, such as matrix metalloproteinases and urokinase plasminogen activator. In HIV/AIDS treatment, this compound has been shown to inhibit the entry of the virus into host cells by blocking the interaction between the viral envelope protein and CXCR4. In stem cell therapy, this compound has been shown to enhance the differentiation of stem cells into specific cell types by modulating signaling pathways involved in cell fate determination.

Advantages and Limitations for Lab Experiments

3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid has several advantages for lab experiments, such as its potency and specificity for CXCR4, which allows for precise modulation of CXCR4 function. However, there are also limitations to its use, such as its potential toxicity and the need for specific conditions for its synthesis and purification.

Future Directions

There are several future directions for research on 3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid, such as exploring its potential applications in other fields, such as autoimmune diseases and neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its synthesis and purification methods. Furthermore, the development of new analogs of this compound with improved potency and selectivity could provide new therapeutic options for various diseases.

Synthesis Methods

3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid can be synthesized using a multi-step process that involves the reaction of 5-methyl-5H-[1,2,4]triazino[5,6-b]indole with 3-mercaptopropionic acid. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid has been extensively studied for its potential applications in various fields, including cancer research, HIV/AIDS treatment, and stem cell therapy. In cancer research, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis. In HIV/AIDS treatment, this compound has been shown to inhibit the entry of the virus into host cells, which is a critical step in the viral life cycle. In stem cell therapy, this compound has been shown to enhance the differentiation of stem cells into specific cell types, which is important for tissue regeneration.

properties

IUPAC Name

3-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-17-9-5-3-2-4-8(9)11-12(17)14-13(16-15-11)20-7-6-10(18)19/h2-5H,6-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYYGIOJVHJDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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